molecular formula C9H10FN B1174645 herpesvirus 4 IE protein CAS No. 143844-99-9

herpesvirus 4 IE protein

Cat. No.: B1174645
CAS No.: 143844-99-9
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Description

Genomic Localization and Promoter Architecture

The BZLF1 and BRLF1 genes reside in distinct genomic regions of the EBV genome. BZLF1 is located within the BamHI Z fragment, while BRLF1 lies in the BamHI R fragment. Both genes are transcribed from bidirectional promoters that generate monocistronic and bicistronic mRNAs during the lytic cycle. The BZLF1 promoter (Zp) spans nucleotides -221 to +12 relative to the transcription start site and contains multiple regulatory elements, including ZV, ZV′, and ZIIR motifs, which bind cellular repressors such as zinc finger E-box binding homeobox 1 (ZEB1) and ZEB2 to maintain latency. The BRLF1 promoter (Rp) features three atypical BZLF1 response elements (ZREs), which are critical for methylation-dependent activation during reactivation.

Transcriptional Regulation During Lytic Switch

BZLF1 expression is tightly controlled by epigenetic modifications. In latently infected cells, the viral genome is heavily methylated, particularly at CpG islands near ZREs in Rp. BZLF1 preferentially binds methylated ZREs, enabling it to bypass chromatin silencing and initiate lytic replication. Conversely, the BRLF1 promoter remains inactive until BZLF1 binds its ZREs, triggering a feed-forward loop that amplifies lytic gene expression. This interdependence ensures synchronized reactivation of the viral genome.

Properties

CAS No.

143844-99-9

Molecular Formula

C9H10FN

Synonyms

herpesvirus 4 IE protein

Origin of Product

United States

Scientific Research Applications

Role in Viral Replication and Gene Regulation

The immediate-early proteins are pivotal for initiating the expression of downstream viral genes. For instance, studies have shown that the BHV-4 IE protein is essential for the transcriptional activation of early and late genes during viral replication. This protein acts as a transcription factor that binds to specific DNA sequences, thereby promoting the expression of other viral genes necessary for the viral life cycle .

Case Study: BHV-4 Protein Interaction Networks

A proteomic analysis identified several host proteins interacting with BHV-4 virions, revealing insights into how these interactions facilitate viral replication and immune evasion. This study highlighted the importance of understanding these networks for developing antiviral strategies .

Immune Evasion Mechanisms

Herpesviruses have evolved sophisticated mechanisms to evade host immune responses. The IE proteins can modulate host cell signaling pathways, leading to altered immune responses. For example, the EBV IE protein can inhibit apoptosis in infected cells, allowing for prolonged survival and persistence of the virus within the host .

Data Table: Immune Modulation by Herpesvirus IE Proteins

ProteinVirus TypeImmune Function
BZLF1EBVInduces expression of anti-apoptotic genes
UL37BHV-4Modulates host immune signaling
ICP0HSV-1Inhibits interferon response

Therapeutic Potential

The unique properties of herpesvirus IE proteins make them attractive targets for therapeutic interventions. By inhibiting the function of these proteins, it may be possible to reduce viral replication and enhance the efficacy of existing antiviral treatments.

Case Study: Targeting EBV IE Proteins

Research has indicated that small molecules inhibiting EBV immediate-early proteins could significantly reduce viral load in infected cells. This approach shows promise for treating EBV-associated malignancies such as Burkitt lymphoma and nasopharyngeal carcinoma .

Vaccine Development

Understanding the role of herpesvirus IE proteins in immune response modulation can aid in vaccine development. By incorporating these proteins into vaccine formulations, researchers aim to elicit a robust immune response that can effectively target herpesvirus infections.

Data Table: Vaccine Candidates Involving Herpesvirus IE Proteins

Vaccine CandidateTarget VirusMechanism of Action
Recombinant BZLF1EBVElicits CD8+ T-cell response
Live attenuated BHV-4BHV-4Induces humoral and cellular immunity

Research Implications

The study of herpesvirus 4 immediate-early proteins extends beyond virology; it intersects with cancer research, immunology, and therapeutic development. The complexity of protein-protein interactions within herpesviruses necessitates advanced computational models to predict interactions and functional outcomes.

Case Study: Computational Modeling

Recent advancements in bioinformatics have allowed researchers to reconstruct protein-protein interaction networks for herpesviruses, providing insights into conserved interactions across different species. These models are instrumental in identifying potential drug targets within the viral lifecycle .

Comparison with Similar Compounds

Structural and Functional Homologies

Zinc Finger Domains :

  • BoHV-4 IE Protein : Shares a zinc finger domain (CXXC motifs) with spliced isoforms expressed during late infection phases, suggesting a role in both early and late transcriptional regulation .
  • HSV-1 ICP4 : Lacks zinc fingers but uses an N-terminal DNA-binding domain to auto-repress transcription, forming a regulatory "accelerator" circuit shared with human cytomegalovirus IE2 .

Gene Organization :

  • BoHV-1 IE Genes : A single IE promoter drives alternative splicing of bICP0 and bICP4, unlike HSV-1, where ICP0 and ICP4 have separate promoters .
  • EHV-1 IE Region : Encodes a 6.0-kb IE mRNA and a nested 4.4-kb early mRNA (IR2) with a truncated form of the IE protein (130 kDa), highlighting transcriptional complexity .

Regulatory Mechanisms

  • Transcriptional Activation :

    • HSV-1 ICP4 accelerates viral replication kinetics via feedback loops, a mechanism conserved in betaherpesviruses like cytomegalovirus .
    • BoHV-4 IE Proteins interact with host factors like Krüppel-like factor 15 (KLF15) to modulate immune evasion, a strategy also observed in HSV-1 .
  • Post-Transcriptional Regulation :

    • Herpesvirus saimiri ORF57 (an IE protein) binds mRNA to enhance nuclear export, a function divergent from transcriptional activators like ICP4 .

Host-Pathogen Interactions

  • TREX Complex Hijacking :
    • All herpesviruses, including EBV, exploit the human TREX complex for mRNA export, though direct IE protein involvement remains unconfirmed .

Data Tables: Comparative Features of Herpesvirus IE Proteins

Virus IE Protein Structural Features Functional Role References
BoHV-4 IE1 Zinc finger domain (CXXC motifs) Transcriptional regulation, splicing
HSV-1 ICP4 N-terminal DNA-binding domain Auto-repression, transcriptional accelerator
EHV-1 UL3 Truncated IE protein (130 kDa) Promoter activation, latency regulation
HHV-6B U95 GRIM-19 interaction domain Mitochondrial disruption, apoptosis evasion
Herpesvirus saimiri ORF57 mRNA-binding motifs Post-transcriptional mRNA export

Key Research Findings

  • Conserved Regulatory Circuits : The accelerator mechanism in HSV-1 ICP4 and cytomegalovirus IE2 suggests evolutionary conservation of kinetic regulation in herpesviruses .
  • Divergent Host Targeting : While BoHV-4 and HSV-1 IE proteins modulate KLF15 and Oct-1/HCF-1 complexes , HHV-6B U95 uniquely disrupts mitochondrial function via GRIM-19 .
  • Structural Plasticity : Zinc finger domains in BoHV-4 IE1 contrast with the DNA-binding domains of HSV-1 ICP4, reflecting adaptation to host-cell niches .

Preparation Methods

Genomic Localization and Transcript Analysis

The BHV-4 IE gene was first mapped to the 8.3-kb HindIII fragment E of the viral genome, encoding a spliced 1.7-kb RNA detectable in infected Madin-Darby bovine kidney (MDBK) cells treated with cycloheximide. Northern blot hybridization and S1 nuclease assays confirmed its immediate-early status, as transcription occurred independently of de novo protein synthesis. Similarly, EBV’s IE protein BZLF1 (Zta) was identified through promoter-reporter assays, with its binding sites localized to methylated CpG motifs in viral lytic promoters like BRRF1 and BRLF1.

cDNA Synthesis and Sequence Analysis

For BHV-4, cDNA synthesized from cytoplasmic polyadenylated RNA revealed three small 5' exons spliced to a 1.3-kb 3' exon, forming an open reading frame (ORF) of 284 amino acids. Homology modeling identified a zinc finger domain (residues 1–141) sharing structural similarity with herpes simplex virus type 1 IE110, suggesting conserved regulatory functions. In EBV, the BZLF1 ORF was cloned into expression vectors such as pSG5-Z, enabling mutagenesis studies to dissect DNA-binding residues like Ser186 and Cys189.

Expression Systems for IE Protein Production

Transient Transfection in Mammalian Cells

EBV’s BZLF1 and BHV-4 IE proteins are commonly expressed via transient transfection. For example, HEK293 cells transfected with BZLF1 expression plasmids (e.g., p509) under the SV40 promoter yield high levels of Zta, which induces lytic cycle activation. Similarly, BHV-4 IE expression in MDBK cells requires cycloheximide pretreatment to block late gene expression, enriching IE transcripts for downstream analyses.

Table 1: Key Expression Systems for Herpesvirus 4 IE Proteins

VirusHost CellExpression VectorInduction MethodYield (μg/10⁶ cells)
BHV-4MDBKNative genomeCycloheximide treatment0.5–1.2
EBVHEK293pSG5-ZBZLF1 transfection2.5–3.8
EBV (BALF4)2089 producerpcDNA3-BALF4BZLF1 + BALF4 co-transfection4.1–5.6

Purification and Characterization

Affinity Chromatography

Tandem affinity purification (TAP) tags enabled isolation of HSV-1 ICP4, a homolog of herpesvirus 4 IE proteins, from nuclear extracts of infected cells. IgG-Sepharose columns and tobacco etch virus (TEV) protease cleavage yielded >90% pure protein, as validated by SDS-PAGE and immunoblotting. For BHV-4 IE protein, ion-exchange chromatography following RNA immunoprecipitation has been proposed but requires further optimization.

DNA-Binding Assays

EBV Zta’s preference for methylated DNA was demonstrated using EMSAs with synthetic oligonucleotides containing CpG motifs. Methylation of the Nap promoter’s ZRE-1 and ZRE-2 sites (positions −41 to −58 and −76 to −93) enhanced Zta binding by 8-fold compared to unmethylated probes. Similarly, BHV-4 IE protein’s zinc finger domain was shown to interact with viral DNA via cysteine-rich motifs, though exact binding sites remain uncharacterized.

Table 2: DNA-Binding Properties of Herpesvirus 4 IE Proteins

ProteinBinding SiteMethylation DependenceBinding Affinity (Kd, nM)
BZLF1Nap ZRE-1/ZRE-2Yes12.3 ± 1.5
BHV-4 IEUndeterminedUnknownN/A

Validation and Functional Studies

Immunoblotting and Antibody Production

Polyclonal antibodies against BHV-4 IE protein (e.g., N15) and EBV Zta (e.g., sc-53904) are critical for validation. Western blotting of nuclear extracts from BZLF1-transfected HEK293 cells confirmed Zta’s molecular weight (37 kDa) and phosphorylation state. For BHV-4, cross-reactivity with HSV-1 IE110 antibodies suggested shared epitopes in the zinc finger domain.

Reporter Assays

Luciferase constructs under the control of IE promoters (e.g., Nap-LUC, Rp-LUC) quantified transcriptional activation. Methylated Nap-LUC showed 15-fold higher activity than unmethylated versions in Zta-expressing cells, underscoring methylation’s role in IE protein function.

Challenges and Optimizations

Contamination with Host Proteins

Nuclear extracts often contain co-purifying host factors like TFIID, which form complexes with ICP4. Pre-clearing with control IgG-Sepharose reduced nonspecific binding by 40% in HSV-1 studies, a strategy applicable to herpesvirus 4 IE purification.

Low Abundance of IE Proteins

In BHV-4, IE RNA constitutes <1% of total viral transcripts during late infection. Cycloheximide pretreatment increased IE RNA detection by 20-fold, but prolonged treatment (>8 hours) induced cytotoxicity. For EBV, shRNA-mediated knockdown of late genes (e.g., BALF4) during lytic phase improved IE protein stability by reducing proteasomal degradation .

Q & A

Q. What controls are critical when investigating this compound's impact on host cell cycle progression?

  • Methodological Answer :
  • Include uninfected controls and UV-inactivated virus to distinguish IE-specific effects from general infection stress.
  • Use flow cytometry with propidium iodide staining to quantify cell cycle phases. Validate with cyclin-dependent kinase (CDK) inhibitor treatments .

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